molecular formula C12H16BrNO2S B12068219 4-[(4-Bromobenzenesulfonyl)methyl]piperidine

4-[(4-Bromobenzenesulfonyl)methyl]piperidine

Cat. No.: B12068219
M. Wt: 318.23 g/mol
InChI Key: RZFVWYLHZUKLGM-UHFFFAOYSA-N
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Description

4-[(4-Bromobenzenesulfonyl)methyl]piperidine is a chemical compound with the molecular formula C12H16BrNO2S It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromobenzenesulfonyl)methyl]piperidine typically involves the reaction of piperidine with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromobenzenesulfonyl)methyl]piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding piperidine derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce sulfone derivatives.

Scientific Research Applications

4-[(4-Bromobenzenesulfonyl)methyl]piperidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules

    Biology: The compound is used in the study of biological pathways and mechanisms. It can act as a ligand or inhibitor in biochemical assays.

    Medicine: Research into potential therapeutic applications of this compound is ongoing. It may serve as a precursor for the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(4-Bromobenzenesulfonyl)methyl]piperidine depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The sulfonyl group can form strong interactions with biological targets, while the piperidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorobenzenesulfonyl)methyl]piperidine
  • 4-[(4-Methylbenzenesulfonyl)methyl]piperidine
  • 4-[(4-Nitrobenzenesulfonyl)methyl]piperidine

Uniqueness

4-[(4-Bromobenzenesulfonyl)methyl]piperidine is unique due to the presence of the bromine atom, which can be selectively substituted in various reactions. This allows for the introduction of different functional groups, making it a versatile intermediate in organic synthesis. Additionally, the bromine atom can participate in halogen bonding, which can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H16BrNO2S

Molecular Weight

318.23 g/mol

IUPAC Name

4-[(4-bromophenyl)sulfonylmethyl]piperidine

InChI

InChI=1S/C12H16BrNO2S/c13-11-1-3-12(4-2-11)17(15,16)9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2

InChI Key

RZFVWYLHZUKLGM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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